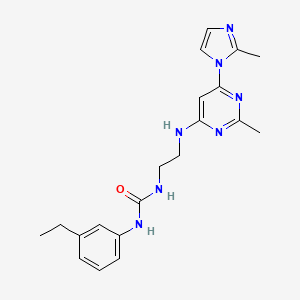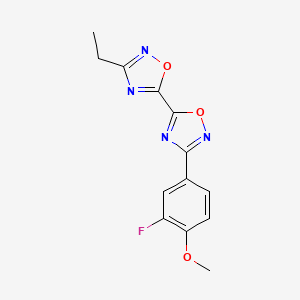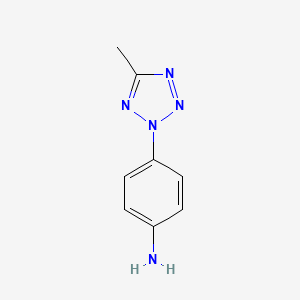
4-(5-metil-2H-tetrazol-2-il)anilina
Descripción general
Descripción
4-(5-methyl-2H-tetrazol-2-yl)aniline is a tetrazole-containing compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique reactivity and stability to the compound, making it a valuable building block in synthetic chemistry.
Aplicaciones Científicas De Investigación
4-(5-methyl-2H-tetrazol-2-yl)aniline has found applications in several scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to coordinate with metal ions makes it valuable in the development of metal-organic frameworks and catalysts.
In biology and medicine, 4-(5-methyl-2H-tetrazol-2-yl)aniline is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. The compound’s unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
In the industrial sector, 4-(5-methyl-2H-tetrazol-2-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
Target of Action
It’s known that the compound forms hydrogen bonds with amino acids in their active pockets , suggesting it interacts with proteins or enzymes in the body.
Mode of Action
The compound interacts with its targets through hydrogen bonding . This interaction can alter the function of the target protein or enzyme, leading to changes in cellular processes .
Result of Action
It has been suggested that the compound exhibits a significant cytotoxic effect , indicating it may have potential applications in cancer treatment.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4-(5-methyl-2H-tetrazol-2-yl)aniline has shown promising results. It has been found to interact with various enzymes and proteins, exerting its effects through non-covalent interactions . These interactions have led to a wide range of biological properties, including antibacterial, anticancer, and antitubercular activities .
Cellular Effects
4-(5-methyl-2H-tetrazol-2-yl)aniline influences cell function in several ways. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 4-(5-methyl-2H-tetrazol-2-yl)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and may be responsible for the compound’s observed biological activities.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound has good stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.
Metabolic Pathways
4-(5-methyl-2H-tetrazol-2-yl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are still being investigated.
Métodos De Preparación
The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2H-tetrazole with aniline in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process .
Análisis De Reacciones Químicas
4-(5-methyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, significantly influence the reaction outcomes .
For example, oxidation of 4-(5-methyl-2H-tetrazol-2-yl)aniline can lead to the formation of corresponding nitro compounds, while reduction reactions can yield amine derivatives. Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound, leading to the formation of various derivatives with distinct properties .
Comparación Con Compuestos Similares
4-(5-methyl-2H-tetrazol-2-yl)aniline can be compared with other tetrazole-containing compounds, such as 4-(2-methyl-2H-tetrazol-5-yl)aniline and 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline . These compounds share similar structural features, including the presence of a tetrazole ring, but differ in the position and nature of substituents on the ring.
The uniqueness of 4-(5-methyl-2H-tetrazol-2-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 5-position of the tetrazole ring enhances the compound’s stability and reactivity compared to other tetrazole derivatives .
Propiedades
IUPAC Name |
4-(5-methyltetrazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRHVEKADLWUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
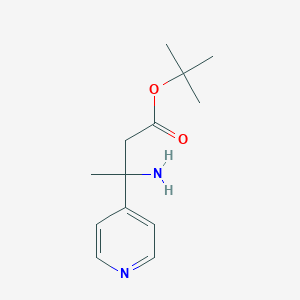
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2421525.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
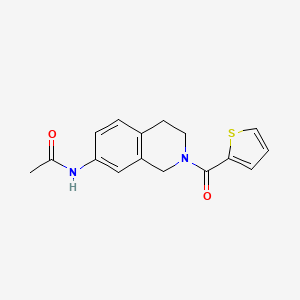
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421530.png)

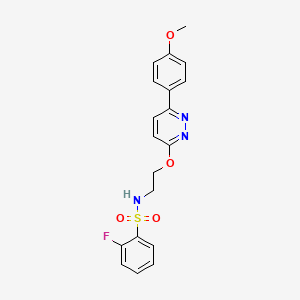
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![1-(3-bromophenyl)-5-oxo-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
![Methyl 3-(3-nitrophenyl)-3-[(4-toluidinocarbonyl)amino]propanoate](/img/structure/B2421536.png)
